

The Discovery and Development of (R)-BMS-816336: A Technical Overview

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Compound of Interest		
Compound Name:	(R)-BMS-816336	
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(R)-BMS-816336 is a potent and highly selective inhibitor of the enzyme 11β -hydroxysteroid dehydrogenase type 1 (11β -HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels, and its inhibition has been identified as a promising therapeutic strategy for metabolic diseases. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of (R)-BMS-816336.

Introduction to 11β -HSD1 and Its Role in Disease

The enzyme 11β -HSD1 is responsible for the conversion of inactive cortisone to active cortisol in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle.[1] Elevated levels of cortisol within these tissues are associated with the development and progression of metabolic syndrome, a cluster of conditions that includes obesity, insulin resistance, type 2 diabetes, and cardiovascular disease.[1] By inhibiting 11β -HSD1, it is possible to reduce local cortisol concentrations without affecting systemic cortisol levels, thereby offering a targeted therapeutic approach with a potentially favorable side-effect profile.[1]

Discovery of (R)-BMS-816336

(R)-BMS-816336 was discovered by Bristol Myers Squibb as part of a lead optimization program focused on identifying novel, potent, and selective 11β-HSD1 inhibitors. The discovery



process involved a systematic approach of chemical synthesis and biological evaluation to identify compounds with the desired pharmacological properties.

Synthesis

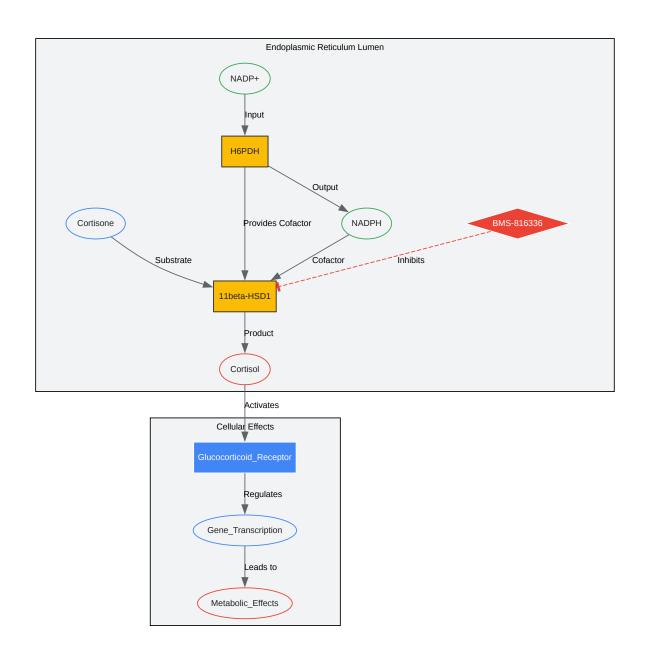
A detailed, step-by-step synthesis for **(R)-BMS-816336** has not been made publicly available in the reviewed literature. The synthesis of related adamantyl acetamide derivatives typically involves multi-step synthetic routes. For metabolic profiling studies, a carbon-14 labeled version of the parent compound, [phenyl-14C(U)]BMS-816336, was synthesized in eight steps with a 22% radiochemical yield, starting from commercially available [14C(U)]bromobenzene.[1] A 13C6 labeled version was also prepared for use as a liquid chromatography/mass spectrometry standard.[1]

Mechanism of Action and In Vitro Potency

(R)-BMS-816336 is a potent inhibitor of human, mouse, and cynomolgus monkey 11 β -HSD1. [2] It exhibits high selectivity for 11 β -HSD1 over the related enzyme 11 β -HSD2, which is critical for avoiding potential side effects associated with mineralocorticoid excess.[3]

Below is a diagram illustrating the 11β -HSD1 signaling pathway and the mechanism of inhibition by **(R)-BMS-816336**.





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Caption: 11β -HSD1 Pathway and Inhibition by **(R)-BMS-816336**.

Table 1: In Vitro Inhibitory Activity of (R)-BMS-816336



Enzyme Target	Species	IC50 (nM)
11β-HSD1	Human	14.5[2][4]
11β-HSD1	Mouse	50.3[2][4]
11β-HSD1	Cynomolgus Monkey	16[2][4]
11β-HSD2	Human	>100,000 (estimated based on >10,000-fold selectivity)[3]

Preclinical Development

The preclinical development of **(R)-BMS-816336** involved a series of in vitro and in vivo studies to assess its pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

11β-HSD1 Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF):

A common method for assessing 11β -HSD1 inhibition is the HTRF assay. While a specific protocol for **(R)-BMS-816336** is not detailed in the available literature, a general procedure is as follows:

• Reagents: Human 11β-HSD1 enzyme, cortisone (substrate), NADPH (cofactor), anti-cortisol antibody labeled with a donor fluorophore (e.g., Europium cryptate), and a cortisol analog labeled with an acceptor fluorophore (e.g., d2).

Procedure:

- The test compound, (R)-BMS-816336, is incubated with the 11β-HSD1 enzyme, cortisone, and NADPH.
- The enzymatic reaction is allowed to proceed, resulting in the production of cortisol.
- The reaction is stopped, and the HTRF detection reagents are added.
- In the absence of inhibition, the newly synthesized cortisol competes with the d2-labeled cortisol for binding to the anti-cortisol antibody. This results in a low HTRF signal.



- In the presence of an inhibitor like (R)-BMS-816336, less cortisol is produced, allowing the d2-labeled cortisol to bind to the antibody, bringing the donor and acceptor fluorophores into proximity and generating a high HTRF signal.
- Data Analysis: The IC50 value is calculated by plotting the HTRF signal against the concentration of the inhibitor.

Pharmacokinetics

(R)-BMS-816336 has demonstrated oral bioavailability in preclinical species.[1] Specific pharmacokinetic parameters from these studies are summarized below.

Table 2: Preclinical Pharmacokinetic and Pharmacodynamic Parameters of (R)-BMS-816336

Species	Oral Bioavailability (%F)	Pharmacodynamic Effect (ED50)
Preclinical Species (general)	20 - 72[1]	-
Cynomolgus Monkey	-	0.12 mg/kg[1]
DIO Mice	-	-

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, clearance, and volume of distribution for different preclinical species were not available in the reviewed literature.

Clinical Development

(R)-BMS-816336 progressed to Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.

Phase 1 Clinical Trial (NCT00979368)

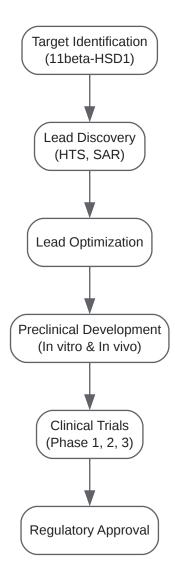
A Phase 1, single oral dose study was conducted in healthy male subjects.[5][6] The primary objective of this now-completed study was to assess the safety and tolerability of **(R)-BMS-816336**.[5][6] Pharmacokinetic parameters were also evaluated.[5][6] The results of this study indicated that the compound was well-tolerated.[3]



Note: A detailed summary of the quantitative results from this Phase 1 clinical trial, including human pharmacokinetic parameters and a comprehensive list of adverse events, has not been publicly released in the reviewed scientific literature.

Drug Development Workflow

The discovery and development of a selective 11β -HSD1 inhibitor like **(R)-BMS-816336** typically follows a structured workflow.



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Caption: General Workflow for 11β-HSD1 Inhibitor Development.

Conclusion



(R)-BMS-816336 is a potent and selective 11β-HSD1 inhibitor that has shown promise in preclinical studies and was well-tolerated in early clinical development. Its ability to modulate local glucocorticoid levels in key metabolic tissues suggests its potential as a therapeutic agent for metabolic syndrome and type 2 diabetes. Further clinical investigation would be necessary to fully elucidate its efficacy and safety profile in patient populations.

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